molecular formula C12H13N5O2 B15231164 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B15231164
M. Wt: 259.26 g/mol
InChI Key: VKCBJDWIEMKBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features an imidazole ring fused with a pyrimidine ring, connected to a pyrrolidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the pyrrolidine carboxylic acid moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the dimerization of certain enzymes, preventing their active form from being produced .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like clemizole, etonitazene, and enviroxime.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.

Uniqueness

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13N5O2/c18-12(19)9-1-3-16(6-9)10-5-11(15-7-14-10)17-4-2-13-8-17/h2,4-5,7-9H,1,3,6H2,(H,18,19)

InChI Key

VKCBJDWIEMKBGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=NC(=C2)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.